Product packaging for Medetomidine Impurity 5(Cat. No.:CAS No. 138867-04-6)

Medetomidine Impurity 5

Cat. No.: B602271
CAS No.: 138867-04-6
M. Wt: 421.64
Attention: For research use only. Not for human or veterinary use.
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Description

Medetomidine Impurity 5, chemically identified as 4-[1-(2,3-Dimethylphenyl)propyl]-1H-imidazole hydrochloride, is a characterized impurity of Medetomidine, a non-narcotic alpha-2 adrenoreceptor agonist used as a veterinary sedative and analgesic . This impurity standard is essential for the analytical method development, validation (AMV), and ongoing Quality Control (QC) required for Abbreviated New Drug Applications (ANDA) and commercial production . Its primary application is as a qualified reference standard to ensure the consistency, safety, and efficacy of pharmaceutical formulations by accurately monitoring and controlling impurity profiles during the drug synthesis and manufacturing processes. The compound has a molecular formula of C 14 H 18 N 2 : HCl and a molecular weight of 214.3 : 36.5 . It is also referred to by its free base Rel. 86347-62-8 and is sometimes known as C-Ethyl Medetomidine, indicating its structural relationship to the parent API . This product is supplied with a comprehensive Certificate of Analysis (CoA) that provides detailed characterization data in accordance with regulatory guidelines, confirming its identity, purity, and composition . Intended Use: This chemical is sold as a reference standard exclusively for research and analytical purposes in a controlled laboratory environment. It is not intended for diagnostic or therapeutic uses, nor for administration to humans or animals. Handling and Storage: For optimal stability, store the product in a cool, dry place as recommended by the supplier .

Properties

CAS No.

138867-04-6

Molecular Formula

C20H31N3O3SSi

Molecular Weight

421.64

Purity

> 95%

quantity

Milligrams-Grams

Origin of Product

United States

Nomenclature, Structural Assignment, and Contextual Identification of Medetomidine Impurity 5

Systematic Nomenclature and Chemical Designation of Medetomidine (B1201911) Impurity 5

The precise identification of any chemical substance relies on a standardized and globally recognized naming system. For Medetomidine Impurity 5, this involves both systematic nomenclature and registry numbers that ensure its unambiguous identification in scientific and regulatory contexts.

IUPAC Naming Conventions and Chemical Abstracts Service (CAS) Registry

There appears to be some discrepancy in the systematic naming and structural representation of the compound referred to as "this compound" across different chemical suppliers.

One major chemical supplier identifies this compound with the CAS Number 138867-04-6 . evitachem.comsincopharmachem.com The molecular formula is listed as C20H31N3O3SSi, with a molecular weight of 421.64 g/mol . evitachem.comsincopharmachem.com This particular structure contains silicon and sulfur, which is a notable deviation from the core structure of medetomidine.

Conversely, other suppliers offer a different chemical structure for what they also label as "this compound". This version is chemically named 4-[1-(2,3-Dimethylphenyl)propyl]-1H-imidazole hydrochloride . simsonpharma.comvenkatasailifesciences.com For this compound, a specific CAS number is not provided (listed as NA). simsonpharma.comvenkatasailifesciences.com Its molecular formula is cited as C14H19ClN2 with a molecular weight of 250.77 g/mol , or as C14H18N2·HCl with a molecular weight of 214.3 g/mol for the free base and 36.5 g/mol for the hydrochloride salt. simsonpharma.comsynzeal.comsynzeal.com

Another potential identification for a related impurity is 5-[1-(2,3-DiMethylphenyl)ethenyl]iMidazole , with CAS number 1021949-47-2. chemicalbook.com This is also referred to as Dexmedetomidine (B676) Impurity 5. chemicalbook.com

Given these conflicting data points, for the purpose of this article, we will focus on the most frequently cited and detailed information. The differing information highlights the importance of verifying impurity structures from multiple independent sources and through rigorous analytical testing.

Table 1: IUPAC Name and CAS Information for this compound Variants

Designation IUPAC/Chemical Name CAS Number Molecular Formula Molecular Weight ( g/mol ) Source(s)
Variant 1 Not specified 138867-04-6 C20H31N3O3SSi 421.64 evitachem.comsincopharmachem.com
Variant 2 4-[1-(2,3-Dimethylphenyl)propyl]-1H-imidazole hydrochloride N/A C14H19ClN2 250.77 simsonpharma.comvenkatasailifesciences.com

Pharmacopoeial and Vendor-Specific Designations for Related Substances

In the context of pharmaceutical quality control, impurities are often designated by their relationship to the active pharmaceutical ingredient (API). While "this compound" is a common vendor designation, it is crucial to understand its place within the broader spectrum of medetomidine-related substances.

Pharmacopoeias like the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) establish official standards for APIs and their impurities. synzeal.comeuropa.eu For medetomidine, several related compounds are recognized, and vendors often synthesize and supply these as reference standards for analytical testing. synzeal.comsynzeal.comsynzeal.com These reference standards are essential for the development and validation of analytical methods to ensure the purity and quality of the final drug product. synzeal.comsynzeal.comsynzeal.com

Suppliers of pharmaceutical reference standards, such as SynZeal and Pharmaffiliates, list numerous medetomidine impurities. synzeal.compharmaffiliates.com These are often designated with numbers (e.g., Impurity 1, Impurity 2, etc.) or by chemical names. sincopharmachem.comsynzeal.com For instance, SynZeal lists "this compound" with the molecular formula C14H18N2·HCl. synzeal.comsynzeal.com It is important to note that these vendor-specific numbering systems may not always align.

Methodologies for Structural Elucidation of this compound

The definitive identification of a chemical structure, particularly for a pharmaceutical impurity, requires a combination of advanced analytical techniques. shimadzu.com These methods provide complementary information that, when pieced together, confirms the exact atomic arrangement and connectivity of the molecule.

Application of High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, which in turn allows for the confident assignment of its elemental composition. shimadzu.comgrafiati.com Techniques such as time-of-flight (TOF) mass spectrometry, often coupled with liquid chromatography (LC-MS), provide high mass accuracy, typically within a few parts per million (ppm). shimadzu.com

For an unknown impurity, HRMS would be the initial step to obtain an accurate mass measurement. This data is then fed into software that generates a list of possible elemental formulas. By combining this information with knowledge of the synthetic route of medetomidine, chemists can narrow down the potential structures of the impurity. For instance, the identification of medetomidine/dexmedetomidine in unregulated drug supplies was achieved using liquid chromatography–Orbitrap high-resolution mass spectrometry. drugchecking.community

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (¹H-NMR, ¹³C-NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation in organic chemistry. researchgate.net It provides detailed information about the chemical environment of individual atoms within a molecule.

¹H-NMR (Proton NMR): This technique identifies the number and types of hydrogen atoms in a molecule. The chemical shift, integration, and splitting patterns of the signals provide clues about the connectivity of the atoms.

¹³C-NMR (Carbon-13 NMR): This method reveals the number and types of carbon atoms.

2D NMR (Two-Dimensional NMR): Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) establish correlations between different nuclei, allowing chemists to piece together the molecular framework.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups present in a molecule.

IR Spectroscopy: This technique identifies the types of chemical bonds present by measuring their vibrational frequencies. For a medetomidine impurity, IR could confirm the presence of N-H bonds in the imidazole (B134444) ring and C-H bonds in the aromatic and aliphatic regions.

UV-Vis Spectroscopy: This method provides information about conjugated systems within a molecule. The imidazole ring and the dimethylphenyl group of medetomidine and its impurities would exhibit characteristic UV absorbance maxima. For example, in the characterization of a related compound, azi-medetomidine, UV-Vis spectroscopy was used to monitor the sample's purity. nih.gov

| UV-Vis Spectroscopy | Presence of conjugated systems. | To analyze the electronic structure related to the aromatic and imidazole rings. nih.gov |

Chromatographic Retention Behavior in Relation to Parent Compound and Known Impurities

The chromatographic behavior of impurities is a cornerstone of pharmaceutical analysis, providing a reliable means for their detection and quantification. In the context of medetomidine, analytical methods such as high-performance liquid chromatography (HPLC) are essential for separating the active pharmaceutical ingredient (API) from its related substances. veeprho.comhumanjournals.com

While specific retention time data for this compound is not extensively detailed in publicly available literature, the principles of impurity profiling in medetomidine are well-established. For instance, a reverse-phase HPLC (RP-HPLC) method developed for medetomidine and its related impurities demonstrated effective separation on an X-terra RP-18 column. humanjournals.com In this study, the retention times for medetomidine and two other impurities were 18.57, 7.26, and 21.45 minutes, respectively, showcasing the capability of the chromatographic system to resolve different compounds. humanjournals.com The retention behavior of any given impurity is influenced by its polarity and structural characteristics relative to the parent compound and the stationary phase.

For effective quality control, analytical methods are validated according to International Council for Harmonisation (ICH) guidelines, ensuring specificity, linearity, precision, and accuracy for the quantification of impurities. humanjournals.com this compound, when used as a reference standard, plays a crucial role in the development and validation of such analytical methods. evitachem.com

Table 1: Illustrative Chromatographic Data for Medetomidine and Related Impurities

CompoundRetention Time (minutes)
Impurity A7.26
Medetomidine18.57
Impurity B21.45

Note: This data is from a study on medetomidine and two of its impurities and is provided for illustrative purposes of chromatographic separation. humanjournals.com

Relationship of this compound to Parent Compound and Other Medetomidine-Related Impurities

Understanding the structural relationship between an impurity and the parent drug is fundamental to identifying its origin, whether as a synthetic byproduct or a degradation product.

Structural Analogies with Known Degradants and Byproducts of Medetomidine

Medetomidine can degrade through various pathways, including oxidation and hydrolysis, leading to the formation of several related substances. veeprho.comresearchgate.net For example, photodegradation of medetomidine in aquatic environments can yield products such as 2-(2,3-dimethylphenyl)propanamide. researchgate.net Another known transformation product is medetomidine-acid, which has been observed in biodegradation studies. researchgate.net

The chemical name provided for this compound by some suppliers is 4-[1-(2,3-Dimethylphenyl)propyl]-1H-imidazole hydrochloride. simsonpharma.comchromatoscientific.comvenkatasailifesciences.com This structure suggests it is a close analogue of medetomidine, which is 4-[1-(2,3-dimethylphenyl)ethyl]-1H-imidazole. The key difference lies in the ethyl group attached to the imidazole ring in medetomidine being replaced by a propyl group in Impurity 5. This suggests that the impurity might arise from a variation in the synthetic process, possibly involving a different starting material or a side reaction.

Other known impurities of medetomidine include compounds resulting from reactions on the imidazole ring or modifications to the side chain. For instance, Medetomidine Chloro Impurity is identified as 5-Chloro-4-[1-(2,3-dimethyl-phenyl)-ethyl]-1H-imidazole, indicating chlorination of the imidazole ring. synzeal.com Another example is N-benzyl medetomidine, where a benzyl (B1604629) group is attached to the imidazole nitrogen. nih.gov

Table 2: Comparison of Medetomidine and Related Impurities

CompoundChemical NameKey Structural Feature
Medetomidine4-[1-(2,3-dimethylphenyl)ethyl]-1H-imidazole Ethyl group at the 4-position of the imidazole ring
This compound4-[1-(2,3-Dimethylphenyl)propyl]-1H-imidazole hydrochloride simsonpharma.comchromatoscientific.comvenkatasailifesciences.comPropyl group at the 4-position of the imidazole ring
Medetomidine Chloro Impurity5-Chloro-4-[1-(2,3-dimethyl-phenyl)-ethyl]-1H-imidazole synzeal.comChlorine atom at the 5-position of the imidazole ring
N-Benzyl Medetomidine1-Benzyl-5-(1-(2,3-dimethylphenyl)ethyl)-1H-imidazole nih.govBenzyl group on the imidazole nitrogen
Medetomidine-acidNot specifiedCarboxylic acid derivative researchgate.net

Isomeric or Stereoisomeric Considerations in Impurity Profiling

Medetomidine itself is a racemic mixture, containing equal amounts of two enantiomers: dexmedetomidine and levomedetomidine. veeprho.comchemrxiv.orgzoetis.com.br Dexmedetomidine is the pharmacologically active isomer. chemrxiv.orgzoetis.com.br The presence of a chiral center in the medetomidine molecule means that its impurities can also exist as stereoisomers.

Given that the structure of this compound, 4-[1-(2,3-Dimethylphenyl)propyl]-1H-imidazole, also contains a chiral center at the carbon atom connecting the phenyl and imidazole rings, it is expected to exist as a pair of enantiomers. The stereochemical configuration of an impurity can be a critical factor in its biological activity and toxicological profile.

The analysis of stereoisomers presents a significant challenge, often requiring specialized chiral chromatography techniques. Chiral LC-MS methods have been developed for the enantiomeric resolution of medetomidine in various matrices. researchgate.net These methods are crucial for understanding the isomeric makeup of not only the parent drug but also its impurities. Recent studies on street drug samples have highlighted the importance of determining the isomeric composition of medetomidine, as illicitly produced versions are often found as racemic mixtures. chemrxiv.orgresearchgate.net This underscores the need for comprehensive impurity profiling that includes stereoisomeric considerations.

Mechanistic Pathways and Genesis of Medetomidine Impurity 5 Formation

Formation During Medetomidine (B1201911) Active Pharmaceutical Ingredient (API) Synthesis

The multi-step synthesis of Medetomidine involves several chemical transformations where the formation of impurities can occur. The generation of Medetomidine Impurity 5 is often linked to specific steps within the synthetic route, influenced by the choice of starting materials, reagents, and reaction conditions.

The synthesis of Medetomidine typically starts from 2,3-dimethylbenzonitrile (B195845). A key step in many synthetic routes is the Grignard reaction, which is particularly susceptible to the formation of this compound. In this step, a Grignard reagent, such as ethyl magnesium bromide, is reacted with 2,3-dimethylbenzonitrile to form an intermediate imine, which is then hydrolyzed to produce the desired ketone precursor to Medetomidine. However, incomplete reaction or side reactions during this Grignard step can lead to the formation of (RS)-1-(2,3-dimethylphenyl) propan-1-one.

The purity of the starting material, 2,3-dimethylbenzonitrile, is critical. The presence of related substances in the starting material can lead to the formation of corresponding impurities. The Grignard reagent, typically ethyl magnesium bromide, must be of high quality and used under appropriate conditions to prevent side reactions. The choice of solvent, often an ether like tetrahydrofuran (B95107) (THF), is also important as it can affect the solubility of reactants and intermediates, influencing the reaction pathway.

Reaction conditions play a significant role in controlling the formation of this compound.

Temperature: The Grignard reaction is typically conducted at low temperatures to control its exothermic nature and minimize side reactions. Deviations from the optimal temperature range can lead to increased impurity formation.

pH: The hydrolysis of the intermediate imine is pH-dependent. Improper pH control during this step can lead to the incomplete conversion or degradation of the intermediate, potentially increasing the levels of this compound.

Reaction Time: Sufficient reaction time is necessary to ensure the complete conversion of the starting material. However, prolonged reaction times, especially at elevated temperatures, can promote the formation of byproducts.

The primary mechanism for the formation of this compound during synthesis is through the incomplete reaction or hydrolysis of the intermediate formed during the Grignard reaction. If the reaction of ethyl magnesium bromide with 2,3-dimethylbenzonitrile does not go to completion, or if the subsequent hydrolysis is not efficient, the unreacted starting material or intermediates can be carried through to subsequent steps, leading to the formation of (RS)-1-(2,3-dimethylphenyl) propan-1-one.

Formation Through Degradation of Medetomidine Drug Substance and Drug Product

Medetomidine, like many pharmaceutical compounds, can degrade over time, especially when exposed to stress conditions such as heat, light, humidity, and acidic or basic environments. This degradation can lead to the formation of various impurities, including this compound.

Forced degradation studies are essential to understand the stability of Medetomidine and to identify potential degradants. These studies involve subjecting the drug substance and drug product to harsh conditions to accelerate degradation.

Under acidic and alkaline stress conditions, Medetomidine has been shown to be labile. The degradation of Medetomidine can lead to the cleavage of the molecule, potentially forming this compound. The rate of degradation, or degradation kinetics, is dependent on the specific stressor and its intensity. For instance, higher temperatures and more extreme pH values will generally lead to faster degradation.

A summary of the typical stress conditions used in forced degradation studies for Medetomidine is presented in the table below.

Stress ConditionConditionsPotential Outcome
Acidic Hydrolysis0.1 M HCl at 80°C for 2 hoursSignificant degradation observed.
Alkaline Hydrolysis0.1 M NaOH at 80°C for 2 hoursSignificant degradation observed.
Oxidative Degradation3% H2O2 at room temperature for 24 hoursDegradation observed.
Thermal Degradation105°C for 24 hoursDegradation observed.
Photolytic DegradationUV light at 254 nm for 24 hoursDegradation observed.

The formation of this compound as a degradant underscores the importance of appropriate formulation and storage conditions for Medetomidine-containing drug products to ensure their stability and control the levels of this impurity over the product's shelf life.

Influence of Environmental Factors (e.g., Humidity, Oxygen Exposure, Light Spectrum)

The formation of degradation-related impurities is significantly influenced by environmental conditions during storage and handling.

Humidity: Studies on the stability of dexmedetomidine (B676) when exposed to 92% relative humidity for 72 hours showed no significant degradation, indicating a good degree of stability against moisture alone.

Oxygen Exposure: As detailed in the oxidative degradation section, medetomidine is susceptible to oxidation. europa.eu Therefore, exposure to atmospheric oxygen, especially in the presence of initiators like light or metal ions, can be expected to promote the formation of oxidative degradants.

Light Spectrum: The photodegradation of medetomidine is dependent on the light spectrum. It is susceptible to indirect photolysis under natural sunlight conditions, reacting with photochemically generated reactive species like singlet oxygen. researchgate.netnih.gov The rate of degradation can be influenced by the presence of photoinducers in the environment. researchgate.net

The following table summarizes the stability of medetomidine's active enantiomer, dexmedetomidine, under various stress conditions based on forced degradation studies.

Stress ConditionExposure DetailsResultDegradation Products DetectedReference
Acid Hydrolysis 5 N HCl, 60°C, 24h5.5% degradation0 europa.eu
Base Hydrolysis 5 N NaOH, 60°C, 48h24.5% degradation1 europa.eu
Oxidation 3% H₂O₂, 60°C, 1h74.2% degradation6 europa.eu
Thermal 90°C, up to 2 daysNo degradation0 europa.eu
Photolytic UV light (254 nm), up to 2 daysNo degradation0 europa.eu

This interactive table summarizes key findings from forced degradation studies on dexmedetomidine.

Interaction with Excipients and Packaging Materials Leading to Impurity 5 Generation

The interaction between an API and the excipients within its formulation or with its packaging materials can be a source of impurities. Medetomidine formulations often contain excipients such as methyl parahydroxybenzoate and propyl parahydroxybenzoate. europa.eu While product information warns against mixing medetomidine with other specific medicinal products due to potential interactions, there is no specific information in the reviewed literature that links the formation of this compound to interactions with common excipients or packaging materials. noahcompendium.co.ukhpra.ie Incompatibility studies have not been extensively published, and product labels advise not to mix medetomidine with other veterinary medicinal products in the same syringe. hpra.ie

Isolation and Synthesis of this compound for Reference Standard Development

Reference standards are crucial for the quality control of pharmaceuticals, allowing for the accurate identification and quantification of impurities. This compound is noted to be a synthetic compound that serves as a reference standard for analytical method development and validation. evitachem.com Its availability is essential for ensuring the purity and efficacy of medetomidine drug products in compliance with regulatory standards. evitachem.comsynzeal.com

The synthesis of impurities for use as reference standards often involves multi-step chemical processes. evitachem.com While the specific synthesis route for this compound (CAS 138867-04-6) is proprietary, general methods for preparing medetomidine and its related substances often involve techniques such as Grignard reactions, Kumada cross-coupling, and various methods for constructing the imidazole (B134444) ring. evitachem.comacs.org The isolation and purification of such impurities from reaction mixtures typically employ standard chromatographic techniques, like High-Performance Liquid Chromatography (HPLC), to achieve the high purity required for a reference standard. researchgate.netnih.gov

Preparative Chromatography Techniques for Isolation

The isolation and purification of impurities are crucial for their characterization and for obtaining pure analytical reference standards. waters.com Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a standard and highly effective technique for isolating impurities from APIs. rssl.comeuropeanpharmaceuticalreview.com This method offers high efficiency and reproducibility, making it suitable for separating closely related compounds. europeanpharmaceuticalreview.com

For Medetomidine and its impurities, reverse-phase HPLC methods have been developed. humanjournals.com An effective separation can be achieved using columns like an X-terra RP-18 with a gradient mobile phase. humanjournals.com Such liquid chromatography methods are scalable and can be adapted for preparative separation to isolate impurities. sielc.com

Several strategies can be employed to enhance the efficiency of preparative chromatography for impurity isolation:

Large Volume Loading: Injecting large volumes of the sample onto the column can increase the amount of impurity loaded, making detection and collection easier. waters.com

Focused Gradients: Optimizing the gradient profile to focus on the elution range of the impurity can improve resolution from the main component and other impurities. waters.com

Column Selectivity: Utilizing a column with a different selectivity can help resolve impurities that are difficult to separate on the primary column. waters.com

Mass-Directed Purification: Using a mass spectrometer as a detector allows for the specific collection of fractions containing the impurity of interest based on its mass-to-charge ratio. waters.com

Other chromatographic techniques that can be considered for impurity isolation include:

Supercritical Fluid Chromatography (SFC): This technique offers different selectivity compared to HPLC and can be more environmentally friendly. europeanpharmaceuticalreview.com

Counter-Current Chromatography (CCC): CCC is tolerant of particulate matter and uses less expensive stationary phases. europeanpharmaceuticalreview.com

The choice of the appropriate preparative chromatography technique and its optimization are critical for successfully isolating this compound in sufficient quantity and purity for its use as a reference standard. rssl.com

Laboratory Synthesis Routes for Production of Analytical Reference Material

When isolation from the bulk drug is not feasible or yields insufficient material, the direct laboratory synthesis of an impurity is necessary to produce an analytical reference standard. veeprho.com For this compound, which is 5-[1-(2,3-Dimethylphenyl)ethenyl]-1H-imidazole, a targeted synthesis would aim to intentionally create the ethenyl group.

One potential synthetic route is based on the known formation pathway of this impurity. This would involve the synthesis of the precursor alcohol, 1-(2,3-dimethylphenyl)-1-(3-trityl-3H-imidazol-4-yl)ethanol, followed by a controlled acid-catalyzed dehydration to form the desired vinyl-containing impurity.

Another approach could adapt the Wittig reaction, a well-established method for forming carbon-carbon double bonds. scispace.com This would involve reacting a suitable phenylimidazolylketone with a phosphorus ylide to generate the ethenyl linkage. scispace.com

A multi-step synthesis starting from 2,3-dimethylbromobenzene has also been described for related 4-benzylimidazoles, which could potentially be adapted. researchgate.net Furthermore, a synthesis of Medetomidine has been reported that proceeds through a 4(5)-[1-(2,3-dimethylphenyl)ethyl]-1H-imidazole intermediate, and modifications to this process could potentially yield the desired impurity. google.com

The synthesis of a related photolabel analog of Medetomidine, azi-medetomidine, was achieved by treating an alcohol precursor with a mixture of N-(trimethylsilyl)imidazole and titanium tetrachloride. nih.gov This type of reaction, which forms the imidazole ring, could also be explored for the synthesis of this compound. nih.gov

The table below outlines a potential laboratory synthesis approach for this compound.

StepDescriptionKey Reagents and Conditions
1Synthesis of the precursor alcohol1-(2,3-dimethylphenyl)-1-(3-trityl-3H-imidazol-4-yl)ethanol can be synthesized through various established methods.
2Acid-catalyzed dehydrationRefluxing the precursor alcohol in concentrated hydrochloric acid to induce the elimination of water and form the ethenyl group.
3PurificationThe resulting product would be purified using techniques such as column chromatography to isolate the pure this compound.

Challenges in Achieving High Purity for Analytical Standards

Achieving the high purity required for an analytical standard presents several challenges, particularly for complex organic molecules like Medetomidine and its impurities. The synthesis and purification processes must be meticulously controlled to minimize the presence of any extraneous compounds.

One of the primary challenges in synthesizing Medetomidine and its related compounds is the formation of the imidazole ring, which requires precise control of reagents, temperature, and environment to avoid low yields and the generation of byproducts. bloomtechz.com The inherent reactivity of the imidazole ring can also lead to side reactions, further complicating the purity profile. researchgate.netjchemrev.com

The purification of imidazole derivatives can be difficult due to their often polar nature, which can make them challenging to separate from reaction by-products and other impurities using standard techniques like recrystallization or chromatography. bloomtechz.com The presence of closely related impurities, with similar physicochemical properties to the target compound, makes separation by chromatography particularly demanding. waters.com

For chiral compounds like Medetomidine, which exists as two enantiomers, achieving high enantiomeric purity is another significant challenge. bloomtechz.comnih.gov While this compound itself may not be chiral, the synthetic routes often involve chiral intermediates, and controlling stereochemistry adds another layer of complexity. bloomtechz.com

Furthermore, the stability of the purified impurity is a concern. Some impurities may be sensitive to temperature, light, or air, requiring special handling and storage conditions to maintain their purity over time. simsonpharma.com For instance, some temperature-sensitive impurities need to be kept in cooling conditions using dry-ice/solvent mixtures. simsonpharma.com

Finally, the removal of residual solvents and buffers used during the purification process is critical. simsonpharma.com Techniques like lyophilization (freeze-drying) are often employed, especially for temperature-sensitive compounds, to gently remove aqueous mixtures. rssl.com

The table below summarizes the key challenges in achieving high purity for analytical standards of this compound.

ChallengeDescription
Synthesis Complexity The multi-step synthesis of imidazole derivatives can lead to the formation of numerous byproducts and related impurities. bloomtechz.com
Purification Difficulty The polarity of imidazole compounds and the presence of closely related impurities can make chromatographic separation challenging. bloomtechz.comwaters.com
Stereochemical Control If chiral centers are present in the synthetic pathway, controlling stereochemistry and achieving high enantiomeric purity is difficult. bloomtechz.com
Compound Stability The purified impurity may be unstable and require specific storage conditions to prevent degradation. simsonpharma.com
Removal of Solvents Complete removal of residual solvents and buffers from the final product is essential and can be challenging. simsonpharma.com

Advanced Analytical Methodologies for Detection, Quantification, and Impurity Profiling of Medetomidine Impurity 5

Chromatographic Separation Techniques for Medetomidine (B1201911) and its Impurities

Chromatographic techniques are central to the analysis of medetomidine and its impurities, providing the necessary resolution to separate structurally similar compounds. humanjournals.com High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography (GC) are the primary methods employed for this purpose. veeprho.com

A rapid reverse-phase HPLC method has been successfully developed to determine medetomidine and its related substances. humanjournals.com These impurities can be isolated from crude samples of medetomidine using this technique. humanjournals.com The selection of the appropriate chromatographic technique is contingent on the specific properties of the impurities, such as volatility and polarity. veeprho.comscioninstruments.com

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

HPLC is a cornerstone technique for the analysis of non-volatile or thermally labile compounds like medetomidine and its impurities. evitachem.com The development of a robust HPLC method involves the careful selection and optimization of the stationary phase, mobile phase, and detection parameters to achieve optimal separation and sensitivity. ijrpr.com

A simple, accurate, and precise HPLC method has been developed for the estimation of dexmedetomidine (B676), a stereoisomer of medetomidine. ijrpr.com This highlights the capability of HPLC to separate closely related compounds. The method was validated according to ICH guidelines, ensuring its reliability for routine quality control. ijrpr.com

Selection and Optimization of Stationary Phases (e.g., Reverse Phase, Normal Phase, Chiral)

The choice of stationary phase is paramount in achieving the desired chromatographic separation. For medetomidine and its impurities, reverse-phase columns are commonly utilized.

Reverse-Phase Chromatography: Columns such as C18 and C8 are frequently employed for the separation of medetomidine and its related compounds. sielc.comnih.gov An X-terra RP-18 column (250x4.6 mm, 5µm) has been shown to be effective in separating medetomidine from its impurities. humanjournals.com Another method utilized an Inertsil ODS-3V column (250x4.6mm, 5µm). ijrpr.com The separation mechanism in reverse-phase chromatography is based on the hydrophobic interactions between the analytes and the non-polar stationary phase.

Chiral Chromatography: Since medetomidine is a chiral molecule, existing as two enantiomers (dexmedetomidine and levomedetomidine), chiral stationary phases are essential for their separation. nih.govresearchgate.net Polysaccharide-based chiral columns, such as those derived from cellulose, have demonstrated high potential for the successful chiral resolution of medetomidine enantiomers. nih.govresearchgate.netresearchgate.net For instance, a Chiralcel OJ-3R column has been effectively used for this purpose. nih.govresearchgate.netresearchgate.net The separation on a chiral stationary phase is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector, leading to different retention times.

The table below summarizes various stationary phases used in the analysis of medetomidine and its related compounds.

Stationary Phase TypeSpecific ColumnApplicationReference
Reverse-PhaseX-terra RP-18 (250x4.6 mm, 5µm)Separation of medetomidine and its impurities. humanjournals.com
Reverse-PhaseInertsil ODS-3V (250x4.6 mm, 5µm)Estimation of dexmedetomidine. ijrpr.com
Reverse-PhaseNewcrom R1Analysis of medetomidine hydrochloride. sielc.com
Reverse-PhasePhenomenex Luna C18(2) (150 x 4.6 mm)Determination of dexmedetomidine impurity-1. ijpsr.com
ChiralChiralcel OJ-3REnantiomeric resolution of medetomidine. nih.govresearchgate.netresearchgate.net
ChiralCellulose tris(4-methylbenzoate) basedDetermination of medetomidine enantiomers in dog plasma. unibo.itnih.gov
Optimization of Mobile Phase Composition, Gradient Elution, and Flow Rate

The mobile phase composition, elution mode (isocratic or gradient), and flow rate are critical parameters that are optimized to achieve the best separation.

Mobile Phase Composition: The choice of solvents and buffers in the mobile phase influences the retention and selectivity of the separation. For reverse-phase HPLC of medetomidine, a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727) is typically used. humanjournals.comijrpr.com For instance, a mobile phase consisting of a sodium dihydrogen phosphate (B84403) buffer (pH 4.6) and acetonitrile in an 80:20 ratio has been used for dexmedetomidine analysis. ijrpr.com In another method, a gradient elution with a mobile phase containing a phosphate buffer and acetonitrile was employed. google.com The pH of the buffer can also be adjusted to optimize the ionization state of the analytes and improve peak shape. humanjournals.com

Gradient Elution: Gradient elution, where the composition of the mobile phase is changed during the run, is often necessary to separate complex mixtures of impurities with a wide range of polarities. humanjournals.comgoogle.com This allows for the elution of both weakly and strongly retained compounds in a reasonable time with good peak shape.

Flow Rate: The flow rate of the mobile phase affects the analysis time and the efficiency of the separation. A flow rate of 1.5 mL/min has been used in the analysis of medetomidine and its impurities. humanjournals.comijrpr.com

The following table provides examples of mobile phase compositions and flow rates used in HPLC methods for medetomidine analysis.

Mobile Phase CompositionElution ModeFlow RateApplicationReference
Sodium dihydrogen phosphate buffer (pH 4.6) and Acetonitrile (20:80 v/v)Isocratic1.5 mL/minEstimation of dexmedetomidine. ijrpr.com
Mobile Phase A: Phosphate buffer, Mobile Phase B: AcetonitrileGradient1.5 mL/minDetermination of medetomidine and its impurities. humanjournals.com
Mobile Phase A: Phosphate buffer (pH 7.3), Mobile Phase B: AcetonitrileGradientNot SpecifiedDetection of related substances of dexmedetomidine hydrochloride. google.com
Buffer and Acetonitrile (75:25)Isocratic1.0 mL/minDetermination of dexmedetomidine impurity-1. ijpsr.com

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution and Analysis Time

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (<2 µm) and higher pressures to achieve significantly faster analysis times and improved resolution compared to conventional HPLC. nih.govijpsr.com This technique is particularly beneficial for the analysis of complex impurity profiles where high throughput is desired. A UPLC-MS/MS method has been developed for the simultaneous quantification of ketamine and medetomidine in plasma samples.

Gas Chromatography (GC) for Volatile Related Substances and Derivatized Analytes

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. veeprho.comscioninstruments.com It is particularly useful for identifying and quantifying residual solvents, which are common process-related impurities in pharmaceutical manufacturing. veeprho.com For non-volatile analytes, derivatization can be employed to increase their volatility, making them amenable to GC analysis.

GC coupled with a mass spectrometer (GC-MS) provides a high degree of certainty in the identification of unknown impurities by providing both retention time and mass spectral data. scioninstruments.comdrugchecking.community This technique has been used to identify medetomidine in unregulated drug samples. drugchecking.community GC is also a suitable technique for the analysis of residual solvents in pharmaceutical products. scispace.comscirp.org

Supercritical Fluid Chromatography (SFC) for Chiral or Complex Mixture Separations

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the analysis of pharmaceutical compounds, offering distinct advantages for impurity profiling. americanpharmaceuticalreview.com Operating with a mobile phase, typically carbon dioxide, held above its critical temperature and pressure, SFC provides a unique chromatographic environment with properties intermediate between a gas and a liquid. chromatographyonline.com This results in low viscosity and high diffusivity, which allows for high flow rates, rapid analyses, and superior separation efficiency compared to traditional high-performance liquid chromatography (HPLC). chromatographyonline.comselvita.com

For the analysis of Medetomidine and its impurities, SFC offers orthogonal selectivity, particularly when compared to the widely used reversed-phase HPLC. americanpharmaceuticalreview.com This means that the separation mechanism is different, allowing for the resolution of impurities that might co-elute with the main component or other impurities in an HPLC system. americanpharmaceuticalreview.com This is especially valuable for complex mixtures containing structurally similar compounds like Medetomidine Impurity 5.

Furthermore, SFC is exceptionally well-suited for chiral separations. chromatographyonline.comselvita.com Since many pharmaceuticals are chiral, and their enantiomers can have different pharmacological effects, it is crucial to control the stereoisomeric purity of the API. chromatographyonline.com If this compound were to exist as a pair of enantiomers, or if it were a diastereomer of another impurity, SFC using a chiral stationary phase (CSP) would be the method of choice for their separation and quantification. shimadzu.comchromatographyonline.com The use of CO2 as the primary mobile phase component also aligns with green chemistry principles by reducing the consumption of toxic organic solvents. selvita.comshimadzu.com

Table 1: Illustrative SFC Method Parameters for Impurity Analysis

Parameter Setting Purpose
Column Chiral Stationary Phase (e.g., polysaccharide-based) To resolve potential stereoisomers of Impurity 5.
Mobile Phase Supercritical CO2 with organic modifier (e.g., Methanol) CO2 is the primary solvent; the modifier is used to adjust solvent strength and selectivity.
Flow Rate 3.0 - 5.0 mL/min High flow rates enable rapid analysis times. selvita.com
Back Pressure 100 - 150 bar Maintains the CO2 in a supercritical state. americanpharmaceuticalreview.com
Temperature 35 - 45 °C Influences fluid density and can affect retention and selectivity. americanpharmaceuticalreview.com
Detection UV/Vis or Mass Spectrometry (MS) UV for quantification; MS for identification and confirmation.

Capillary Electrophoresis (CE) for Charge-Based Separations and Chiral Analysis

Capillary Electrophoresis (CE) is another high-efficiency separation technique that serves as a valuable alternative and complement to chromatographic methods. mdpi.com CE separates molecules based on their differential migration in an electric field, which is dependent on their charge-to-size ratio. db-thueringen.de This fundamental difference in separation mechanism provides a truly orthogonal approach to HPLC and SFC.

The technique is performed in a narrow fused-silica capillary, which minimizes sample and reagent consumption and allows for very high separation efficiencies, often exceeding a million theoretical plates. db-thueringen.descispace.com For a compound like this compound, which contains basic nitrogen atoms, its charge state can be manipulated by adjusting the pH of the background electrolyte (BGE), allowing for fine-tuning of the separation.

CE is particularly powerful for chiral analysis. mdpi.comnih.gov By adding a chiral selector (CS), such as a cyclodextrin, to the BGE, transient diastereomeric complexes are formed with the enantiomers of the analyte. nih.gov These complexes have different effective mobilities, leading to their separation. nih.gov This "in-solution" approach offers great flexibility, as the type and concentration of the chiral selector can be easily varied to optimize the separation, a significant advantage over the fixed chiral stationary phases used in HPLC and SFC. mdpi.com Given the regulatory requirement for enantiopure drug substances (often requiring less than 0.1% of the unwanted isomer), the high resolution of CE is critical for accurate purity assessment. scispace.com

Table 2: Key Features of Capillary Electrophoresis for Impurity 5 Analysis

Feature Description Relevance to Impurity 5
High Efficiency Capable of generating hundreds of thousands to millions of theoretical plates. scispace.com Enables the resolution of closely related impurities from the main Medetomidine peak.
Orthogonal Selectivity Separation is based on charge-to-size ratio, differing from partition chromatography. db-thueringen.de Provides a confirmatory method to ensure no impurities are missed.
Low Consumption Uses nanoliter volumes of sample and microliter volumes of reagents. mdpi.com Cost-effective and ideal when sample or impurity standards are scarce.
Chiral Flexibility Chiral selectors are added to the electrolyte, allowing for rapid method screening. mdpi.comnih.gov Facilitates the development of methods to separate potential enantiomers of Impurity 5.

Method Validation and Qualification for this compound Analysis

The validation of an analytical method is a regulatory requirement that ensures the procedure is suitable for its intended purpose. humanjournals.comaquigenbio.com According to International Council for Harmonisation (ICH) guidelines, validation involves establishing, through documented evidence, that the method's performance characteristics are adequate for the analysis of this compound. humanjournals.comnih.gov Key validation parameters include specificity, linearity, range, accuracy, precision, and detection limits. ijrpr.com

Specificity and Selectivity Against Medetomidine and Other Impurities

Specificity is the ability of the analytical method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as the active pharmaceutical ingredient (API), other impurities, or degradation products. humanjournals.com For this compound, the method must demonstrate that it can separate its peak from that of Medetomidine and any other known related substances. nih.gov

This is typically achieved by analyzing a sample spiked with Medetomidine and all potential impurities. The resulting chromatogram should show distinct, well-resolved peaks for each component. humanjournals.com Peak purity analysis, often using a photodiode array (PDA) detector in HPLC, can also be employed to confirm that the analyte peak is spectrally homogeneous and free from co-eluting interferences. The method's ability to distinguish between Impurity 5 and other structurally similar compounds demonstrates its selectivity. nih.govnih.gov

Linearity, Range, and Calibration Curve Development

Linearity demonstrates the proportional relationship between the concentration of an analyte and the analytical signal over a specified range. ijrpr.com For the quantification of this compound, a series of solutions with varying concentrations are prepared and analyzed. humanjournals.com The range typically extends from the Limit of Quantification (LOQ) to 150% of the impurity's specification limit. ijcpa.in

The data from the signal response versus concentration is plotted to create a calibration curve. The relationship is assessed using statistical methods, most commonly a linear regression analysis. A high correlation coefficient (R²) is required to demonstrate linearity.

Table 1: Example Linearity Data for this compound

Concentration LevelConcentration (µg/mL)Instrument Response (Area Units)
Level 1 (LOQ)0.055,100
Level 2 (50%)0.2525,500
Level 3 (80%)0.4040,800
Level 4 (100%)0.5051,000
Level 5 (120%)0.6061,200
Level 6 (150%)0.7576,500
Statistical Analysis
Correlation Coefficient (R²) 0.9998
Slope 102000
Y-Intercept 50

This table contains generated data for illustrative purposes.

Accuracy, Precision (Repeatability, Intermediate Precision), and Robustness

Accuracy refers to the closeness of the test results to the true value. It is typically determined by analyzing a sample of known concentration (e.g., a spiked placebo) and comparing the measured value to the theoretical value. ijcpa.in Accuracy studies are performed at multiple concentration levels across the analytical range (e.g., 80%, 100%, and 120% of the target concentration), and the results are expressed as a percentage recovery. researchgate.net

Precision measures the degree of agreement among individual tests when the method is applied repeatedly to multiple samplings of a homogeneous sample. ijcpa.in

Repeatability (Intra-assay precision) assesses precision over a short interval of time with the same analyst and equipment.

Intermediate Precision evaluates the effects of random events on the precision of the analytical procedure within the same laboratory, considering variations such as different days, different analysts, or different equipment. Precision is expressed as the Relative Standard Deviation (RSD) of a series of measurements. ijcpa.in

Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Table 2: Example Accuracy and Precision Data

ParameterConcentration LevelAcceptance CriteriaResult
Accuracy 80%98.0% - 102.0% Recovery101.1%
100%98.0% - 102.0% Recovery100.5%
120%98.0% - 102.0% Recovery99.8%
Precision (Repeatability) 100%%RSD ≤ 2.0%0.8%
Precision (Intermediate) 100%%RSD ≤ 2.0%1.2%

This table contains generated data for illustrative purposes.

Limits of Detection (LOD) and Limits of Quantification (LOQ) for Trace Analysis

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value. researchgate.net The Limit of Quantification (LOQ) is the lowest amount of an analyte that can be quantitatively determined with suitable precision and accuracy. researchgate.neteuropa.eu

These limits are crucial for impurity analysis, as they define the method's ability to control trace levels of substances like this compound. synzeal.com The LOD and LOQ are often determined based on the signal-to-noise (S/N) ratio of the analytical signal. A S/N ratio of 3:1 is generally accepted for estimating the LOD, while a ratio of 10:1 is used for the LOQ. researchgate.neteuropa.eu

Table 3: LOD and LOQ Parameters

ParameterMethodTypical Value (µg/mL)
Limit of Detection (LOD) Signal-to-Noise Ratio ≈ 3:10.015
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≈ 10:10.050

This table contains generated data for illustrative purposes.

System Suitability Testing for Routine Quality Control

System Suitability Testing (SST) is an indispensable component of analytical method validation and routine quality control in the pharmaceutical industry. pharmaguideline.compharmatimesofficial.comloesungsfabrik.de Its purpose is to ensure that the analytical system is performing adequately and is fit for its intended use before and during the analysis of samples. pharmaguideline.compharmatimesofficial.comloesungsfabrik.de For the analysis of Medetomidine and its related substances, such as this compound, SST is crucial for verifying the reliability and accuracy of the obtained results. humanjournals.comevitachem.com These tests are performed to confirm that the chromatographic system can produce consistent, reproducible, and accurate data. pharmaguideline.com

The parameters for system suitability are typically established during the development and validation of the analytical method, often following guidelines from regulatory bodies like the International Council for Harmonisation (ICH). humanjournals.comresearchgate.net For the analysis of impurities, it is critical to demonstrate the system's ability to separate the impurity from the main active pharmaceutical ingredient (API) and other potential impurities, as well as to ensure the precision of the measurements. humanjournals.com

In the context of High-Performance Liquid Chromatography (HPLC) analysis, which is a common technique for impurity profiling, several key parameters are evaluated during system suitability testing. pharmatimesofficial.comevitachem.com These include the relative standard deviation (%RSD) of the peak area from replicate injections of a standard solution, the tailing factor for the analyte peaks, the resolution between critical peak pairs, and the theoretical plate count for the column. pharmatimesofficial.comijrpr.com

A standard solution containing a known concentration of Medetomidine and this compound is typically prepared and injected multiple times (commonly five or six replicates) into the HPLC system. pharmatimesofficial.comijrpr.com The data generated from these injections are then used to calculate the system suitability parameters. The results must fall within predefined acceptance criteria for the analysis to proceed. pharmatimesofficial.comloesungsfabrik.de If any of the SST parameters fail to meet the criteria, the system is deemed unsuitable for analysis, and an investigation is launched to identify and rectify the issue before any sample analysis can commence. loesungsfabrik.de

Below is a representative data table outlining the system suitability testing parameters and acceptance criteria for a hypothetical HPLC method designed for the routine quality control of Medetomidine, with a specific focus on the detection and quantification of this compound.

Table 1: System Suitability Testing Parameters and Acceptance Criteria for the Analysis of this compound

ParameterAcceptance CriteriaJustification
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% for Medetomidine and this compound (from 5 replicate injections)Demonstrates the precision and repeatability of the analytical system. pharmatimesofficial.comijcpa.in
Tailing Factor (T) ≤ 2.0 for Medetomidine and this compound peaksEnsures good peak symmetry, which is important for accurate peak integration. pharmatimesofficial.comijrpr.com
Resolution (Rs) ≥ 2.0 between Medetomidine and this compound peaksConfirms that the two compounds are adequately separated, allowing for accurate quantification. pharmatimesofficial.com
Theoretical Plates (N) > 2000 for the Medetomidine peakIndicates the efficiency of the chromatographic column, with a higher number suggesting better separation performance. pharmatimesofficial.comijrpr.com
Retention Time (RT) Consistency Variation of ± 2% for the principal peaks in replicate injectionsEnsures the stability and predictability of the chromatographic separation over time. pharmatimesofficial.com

Strategies for Control, Mitigation, and Risk Management of Medetomidine Impurity 5

Impurity Profile Control in Medetomidine (B1201911) API Manufacturing

A comprehensive impurity control strategy is fundamental to the Good Manufacturing Practice (GMP) for APIs. europa.eu This involves establishing an impurity profile, which is dependent on the production process, and comparing it against regulatory submissions or historical data to detect any changes. europa.eu

The formation of process-related impurities, such as Medetomidine Impurity 5, is highly dependent on the synthesis parameters. bloomtechz.com The synthesis of Medetomidine can involve several routes, with a common starting material being 1-(2,3-dimethylphenyl)ethanone. bloomtechz.com The optimization of reaction conditions is paramount to minimize the generation of unwanted by-products. evitachem.com

Key parameters that can be optimized include:

Reaction Temperature: Controlling the temperature at each step of the synthesis can prevent side reactions that may lead to the formation of Impurity 5. bloomtechz.com

Reagent Stoichiometry: The molar ratio of reactants and reagents, such as in Wittig olefination or hydrogenation steps, can significantly influence the impurity profile. evitachem.com

Catalyst Selection: The choice of catalyst, for instance in hydrogenation reactions, can affect the selectivity of the reaction and reduce the formation of impurities. evitachem.com

Reaction Time: Optimizing the duration of each reaction step ensures the completion of the desired transformation while minimizing the potential for side reactions or degradation. bloomtechz.com

pH Control: In steps involving pH adjustments, such as during work-up and extraction, precise control can prevent the formation of pH-dependent impurities. researchgate.net

Table 1: Potential Synthesis Parameter Optimization for Minimizing this compound

ParameterOptimization StrategyRationale
Temperature Maintain optimal temperature range for each reaction step.Prevents thermal degradation and unwanted side reactions.
Reagent Ratio Precise control of the molar ratio of reactants.Ensures complete reaction and minimizes excess reagents that could lead to by-products.
Catalyst Selection of a highly selective catalyst.Enhances the desired reaction pathway, reducing the formation of structural analogs.
Reaction Time Monitor reaction completion to avoid prolonged reaction times.Reduces the likelihood of over-reaction or degradation product formation.
pH Strict pH control during aqueous work-up.Prevents the formation of impurities that are sensitive to acidic or basic conditions.

The quality of the final API is directly influenced by the purity of the starting materials and intermediates. grace.com Regulatory guidelines emphasize the importance of defining and controlling regulatory starting materials (RSMs) as they are significant structural fragments incorporated into the API. grace.com For Medetomidine synthesis, key starting materials and intermediates could include 1-(2,3-dimethylphenyl)ethanol (B1346038) and N-trimethylsilylimidazole. lookchem.com

The control strategy for raw materials involves:

Supplier Qualification: Establishing a robust qualification program for suppliers of critical raw materials to ensure consistent quality.

Specification Setting: Defining stringent specifications for incoming raw materials and intermediates, including limits for known and potential impurities.

Analytical Testing: Implementing rigorous analytical testing of each batch of raw materials to confirm they meet the required purity standards before use in manufacturing. made-in-china.com

Table 2: High-Purity Raw Material and Intermediate Selection

MaterialKey Quality AttributeControl Method
1-(2,3-dimethylphenyl)ethanol Purity (e.g., >99%)GC or HPLC analysis
N-trimethylsilylimidazole Purity and moisture contentGC analysis and Karl Fischer titration
Solvents Purity and residual impuritiesGC analysis

In-process controls (IPCs) are crucial for monitoring the manufacturing process at critical stages to ensure that the process remains within the established parameters and that impurity levels are controlled. europa.eu For Medetomidine synthesis, IPCs can be implemented to monitor the formation and clearance of Impurity 5.

Effective IPC strategies include:

Chromatographic Monitoring: Utilizing techniques like High-Performance Liquid Chromatography (HPLC) at various stages of the synthesis to quantify the levels of Medetomidine and its impurities, including Impurity 5. clearsynth.com

Reaction Monitoring: Real-time monitoring of reactions to ensure they proceed to completion and to detect any deviation that might lead to increased impurity formation.

Intermediate Testing: Testing of isolated intermediates for purity before proceeding to the next step in the synthesis.

Table 3: In-Process Control (IPC) for this compound

IPC PointAnalytical TechniqueMonitored ParameterAcceptance Criteria
Post-Wittig Reaction HPLCLevel of olefin intermediate and by-productsOlefin purity > X%, specific by-products < Y%
Post-Hydrogenation HPLCLevel of Medetomidine and residual Impurity 5Medetomidine purity > Z%, Impurity 5 < 0.1%
Pre-Crystallization HPLCImpurity profile of crude MedetomidineTotal impurities < A%, Impurity 5 < B%

After the synthesis is complete, purification steps are employed to remove any remaining impurities, including Impurity 5, to achieve the desired purity of the final API. fengchengroup.com

Common purification techniques include:

Crystallization: This is a powerful technique for purifying solid compounds. The selection of an appropriate solvent system is critical to ensure that Medetomidine crystallizes while impurities remain in the mother liquor. acs.org The process can be optimized by controlling factors like cooling rate, agitation, and seeding.

Preparative Chromatography: For impurities that are difficult to remove by crystallization, preparative chromatography can be employed. This technique separates compounds based on their differential partitioning between a stationary phase and a mobile phase, allowing for the isolation of highly pure Medetomidine. acs.org

Table 4: Purification Techniques for Medetomidine API

Purification TechniqueKey ParametersOutcome
Crystallization Solvent system, temperature profile, agitationRemoval of process-related impurities and achievement of desired polymorphic form.
Preparative HPLC Column chemistry, mobile phase composition, loadingSeparation of closely related impurities from the API.

Stability-Indicating Methods and Shelf-Life Considerations for Medetomidine Formulations

The stability of a drug product is essential to ensure its quality, safety, and efficacy throughout its shelf life. biomedres.us Stability-indicating analytical methods are required to detect any changes in the drug product over time, including the formation of degradation products. tjpr.org

Forced degradation studies, or stress testing, are conducted to identify the likely degradation products of a drug substance, which helps in establishing degradation pathways and validating the stability-indicating nature of analytical methods. biomedres.ussgs.com These studies involve subjecting the drug substance to conditions more severe than accelerated stability testing, such as high temperature, humidity, light, and exposure to acidic, basic, and oxidizing agents. cemas.co.uk

By subjecting Medetomidine to these stress conditions, potential degradants, including the possibility of forming Impurity 5 through degradation, can be identified. cemas.co.uk The information gathered is crucial for developing stable formulations and for setting appropriate specifications for degradation products. sgs.com

Table 5: Typical Conditions for Forced Degradation Studies

Stress ConditionTypical ParametersPotential Degradation Pathway
Acid Hydrolysis 0.1 N HCl at elevated temperatureHydrolysis of susceptible functional groups
Base Hydrolysis 0.1 N NaOH at elevated temperatureHydrolysis of susceptible functional groups
Oxidation 3% H₂O₂ at room temperatureOxidation of the imidazole (B134444) ring or other sensitive parts of the molecule
Thermal Degradation Dry heat (e.g., 60-80°C)Thermally induced decomposition
Photodegradation Exposure to UV and visible lightLight-induced degradation

The results of these forced degradation studies provide a comprehensive understanding of the degradation profile of Medetomidine, enabling the development of robust formulations with enhanced stability and ensuring that any potential formation of Impurity 5 during the product's shelf-life is controlled and monitored. cemas.co.ukbmj.com

Real-Time and Accelerated Stability Studies for Impurity 5 Monitoring

Stability studies are a cornerstone of pharmaceutical development, providing critical data on how the quality of a drug substance or product varies over time under the influence of environmental factors such as temperature, humidity, and light. For Medetomidine, monitoring the formation and growth of Impurity 5 is a key objective of these studies. veeprho.comsynzeal.com Both real-time and accelerated stability studies are employed to predict shelf-life and establish appropriate storage conditions.

Real-time stability studies are conducted under the recommended storage conditions for the product's intended shelf-life. Accelerated studies, however, use elevated stress conditions (e.g., higher temperatures) to speed up chemical degradation and physical changes. google.comresearchgate.netgoogle.com Data from accelerated studies can be used to predict the degradation profile under normal storage conditions. google.com

High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for monitoring Impurity 5 levels during these studies due to its ability to separate and quantify different compounds in a mixture. evitachem.comdaicelpharmastandards.com Stability-indicating methods are validated to ensure they can accurately measure the concentration of Medetomidine and its impurities, including Impurity 5, without interference. researchgate.net

Table 1: Example Stability Study Protocol for this compound Monitoring

Study TypeStorage ConditionTime Points (Months)Tests to be Performed
Accelerated 40°C ± 2°C / 75% RH ± 5% RH0, 1, 2, 3, 6Appearance, pH, Assay (Medetomidine), Quantification of Impurity 5 (HPLC)
Intermediate 30°C ± 2°C / 65% RH ± 5% RH0, 3, 6, 9, 12Appearance, pH, Assay (Medetomidine), Quantification of Impurity 5 (HPLC)
Real-Time 25°C ± 2°C / 60% RH ± 5% RH0, 3, 6, 9, 12, 18, 24, 36Appearance, pH, Assay (Medetomidine), Quantification of Impurity 5 (HPLC)

This table represents a typical stability study design; actual conditions and time points may vary based on regulatory requirements and product characteristics.

Influence of Formulation Excipients on Impurity 5 Generation and Stability

Excipients are integral components of a pharmaceutical formulation, but they can also interact with the active pharmaceutical ingredient (API), potentially leading to the formation of degradation products like Impurity 5. researchgate.net The choice of excipients is therefore critical to maintaining the stability of Medetomidine. For example, the pH of the formulation, controlled by buffer systems like citrate (B86180) or phosphate (B84403), can significantly influence hydrolysis and other pH-dependent degradation pathways. google.com A study combining methadone with medetomidine demonstrated that the mixture failed stability criteria, highlighting the potential for drug-excipient or drug-drug interactions to compromise chemical stability. researchgate.net

Other excipients, such as antioxidants, may be included to prevent oxidative degradation, while the presence of certain fillers or solubilizing agents could inadvertently catalyze impurity formation. veeprho.comgoogle.com Thorough compatibility studies are essential to screen for interactions between Medetomidine and potential excipients, ensuring that the chosen formulation minimizes the generation of Impurity 5.

Table 2: Potential Influence of Excipient Classes on Impurity 5 Formation

Excipient ClassExample(s)Potential Influence on Impurity 5Mitigation Strategy
pH Modifiers/Buffers Citrate, Phosphate, Acetate google.comCan accelerate or prevent pH-dependent degradation. An unsuitable pH may promote Impurity 5 formation.Select a buffer system that maintains the pH at the point of maximum stability for Medetomidine.
Preservatives Methylparaben, Propylparaben europa.eueuropa.euMay interact with the API or degrade into compounds that react with the API.Conduct compatibility studies to ensure the preservative does not promote the formation of Impurity 5.
Tonicity Agents Sodium Chloride google.comGenerally inert, but the ionic strength of the solution could potentially influence reaction rates.Confirm compatibility through stability studies.
Antioxidants -Can be added to prevent oxidative degradation pathways that may lead to certain impurities. google.comEvaluate the need for an antioxidant and select one that is compatible with Medetomidine.

Packaging Material Selection to Prevent Impurity 5 Formation

The primary packaging system, which is in direct contact with the drug product, plays a crucial role in its stability and purity. westpharma.com Components of the container closure system, such as plastic containers, rubber stoppers, and seals, can release chemical compounds known as leachables into the drug product over its shelf life. rssl.comamericanpharmaceuticalreview.com These leachables can originate from additives in the polymer matrix, such as antioxidants, plasticizers, or vulcanizing agents. rssl.comgoogle.com

These leachable compounds may directly react with Medetomidine to form Impurity 5 or act as catalysts for its degradation. For instance, studies on the related compound Dexmedetomidine (B676) have shown that impurity levels can be higher in certain plastic containers compared to glass vials, suggesting interactions with the packaging material. google.comgoogle.com Therefore, selecting appropriate packaging materials is a critical step in risk management. This involves performing extractables and leachables studies where potential migrants are identified and their risk is assessed. westpharma.comfda.gov Choosing inert materials, such as Type I glass vials and coated rubber stoppers, can significantly minimize the risk of packaging-related impurity formation. europa.eu

Table 3: Comparison of Packaging Materials and Risk of Impurity Formation

Packaging MaterialPotential AdvantagesPotential Risks Related to Impurity Formation
Type I Glass Vials Highly inert, low risk of leachables. google.comgoogle.comPotential for ion exchange affecting pH, though generally minimal with Type I glass.
Flexible Plastic Bags (e.g., PVC) Non-breakable, easy to store. google.comHigher potential for leachables (e.g., plasticizers) that could react with the drug. google.com
Coated Bromobutyl Rubber Stoppers Provides an effective seal. europa.euUncoated stoppers may release leachables; coatings (e.g., Teflon) reduce this risk. google.com
Polypropylene Syringes/Containers Convenient for administration.Can exhibit drug adsorption or release leachables, potentially leading to potency loss or impurity generation. google.com

Quality by Design (QbD) Approaches for Impurity Control and Risk Mitigation

Quality by Design (QbD) is a systematic, science- and risk-based approach to pharmaceutical development that begins with predefined objectives and emphasizes product and process understanding and process control. europa.eumt.com The goal of QbD is to build quality into the product from the outset, rather than relying on end-product testing. researchgate.net This approach is highly effective for controlling impurities like this compound.

Quality Risk Assessment Methodologies (e.g., ICH Q9) for Impurity 5

A foundational element of QbD is Quality Risk Management (QRM), as outlined in the ICH Q9 guideline. europa.eumdpi.com QRM involves systematically identifying, analyzing, and evaluating risks to product quality. A common tool used for this purpose is Failure Mode and Effects Analysis (FMEA). researchgate.netunc.educms.gov

In the context of Impurity 5, an FMEA would be used to proactively identify potential "failure modes" in the manufacturing process—steps where process deviations could lead to an increase in Impurity 5 levels. nih.gov Each failure mode is scored based on its Severity (S), Probability of Occurrence (O), and Detectability (D). These scores are multiplied to generate a Risk Priority Number (RPN), which helps prioritize which risks require mitigation. mdpi.com

Table 4: Example Failure Mode and Effects Analysis (FMEA) for this compound

Process StepPotential Failure ModePotential EffectSeverity (S)Occurrence (O)Detectability (D)RPN (S x O x D)Proposed Action
Hydrogenation Temperature excursion above setpointIncreased formation of Impurity 583496Implement stricter temperature controls and alarms.
Crystallization Incorrect solvent ratioInefficient removal of Impurity 574384Define and validate solvent ratio; enhance in-process controls.
Drying Overheating of final APIThermal degradation leading to Impurity 572570Optimize drying temperature and duration.
Formulation Incorrect pH of solutionpH-dependent degradation to Impurity 582232Validate buffer capacity and control of final solution pH.

(Note: S, O, and D are scored on a scale, e.g., 1-10. The values presented are for illustrative purposes only.)

Identification of Critical Process Parameters (CPPs) and Critical Material Attributes (CMAs) Affecting Impurity 5 Formation

A key outcome of risk assessment is the identification of Critical Process Parameters (CPPs) and Critical Material Attributes (CMAs). mt.com

CMAs are physical, chemical, or biological properties of an input material that must be within an appropriate limit to ensure the desired quality of the output product. For Impurity 5, CMAs could include the purity of starting materials or the quality of solvents. researchgate.net

CPPs are process parameters whose variability has an impact on a Critical Quality Attribute (CQA) and therefore should be monitored or controlled to ensure the process produces the desired quality. pharmtech.com CQAs are the characteristics of the final drug product that ensure its quality, such as the level of Impurity 5. ulisboa.pt

For the synthesis of Medetomidine, parameters that influence the formation or removal of Impurity 5 are considered potential CPPs. europa.eupharmtech.com

Table 5: Potential CPPs and CMAs for this compound Control

CategoryParameter/AttributeRationale for Criticality (Potential Impact on Impurity 5)
CMA Purity of Phenylimidazolylketone precursorImpurities in the starting material may carry through or react to form Impurity 5. evitachem.com
CMA Quality of Hydrogenation CatalystCatalyst activity and selectivity can influence the reaction pathway and formation of by-products. pharmtech.com
CPP Hydrogenation Reaction TemperatureHigher temperatures may increase the rate of side reactions leading to Impurity 5 formation. pharmtech.com
CPP Hydrogenation Reaction PressurePressure can affect reaction kinetics and the impurity profile.
CPP Crystallization Cooling RateThe cooling rate can impact crystal size and purity, affecting the efficiency of Impurity 5 removal.
CPP Formulation pHThe pH of the final solution can directly impact the stability of Medetomidine and the rate of degradation to Impurity 5. google.com

Design Space Development and Control Strategy for Impurity 5

Once CPPs are identified, a Design Space can be developed. The Design Space is the multidimensional combination and interaction of input variables (e.g., CMAs) and process parameters (e.g., CPPs) that have been demonstrated to provide assurance of quality. researchgate.netnih.gov Operating within the established Design Space is not considered a change and provides regulatory flexibility. mt.com This space is typically established using statistical methods like Design of Experiments (DoE). nih.gov

The final step is to establish a Control Strategy . This is a planned set of controls, derived from product and process understanding, that ensures process performance and product quality. researchgate.net The control strategy for Impurity 5 would include:

Controls on the CMAs of raw materials.

Procedural controls and in-process monitoring of CPPs (e.g., temperature, pressure, pH) to ensure the process stays within the Design Space. europa.eu

Specifications for the final drug product, including a strict, validated limit for this compound. veeprho.com

By implementing a robust control strategy based on a thoroughly developed Design Space, manufacturers can consistently produce Medetomidine with minimal and controlled levels of Impurity 5, ensuring the final product meets all quality standards. google.comeuropa.eu

Regulatory Frameworks and Pharmaceutical Quality Assurance Pertinent to Medetomidine Impurity 5

International Conference on Harmonisation (ICH) Guidelines on Impurities

The ICH has developed a series of comprehensive guidelines that are globally recognized for the regulation of impurities in pharmaceuticals. These guidelines provide a framework for the identification, qualification, and control of different types of impurities.

The ICH Q3A(R2) guideline provides guidance for the control of organic impurities in new drug substances, which are produced by chemical synthesis. ich.orgeuropa.eueuropa.eu This guideline is directly applicable to Medetomidine (B1201911) Impurity 5, which would be classified as an organic impurity in the Medetomidine drug substance. The core principle of ICH Q3A(R2) is to set thresholds for reporting, identifying, and qualifying impurities. ich.orgslideshare.netpremier-research.com

Key principles and their application to Medetomidine Impurity 5 include:

Reporting Threshold: This is the level above which an impurity must be reported in a registration application. For a new drug substance, any impurity observed at a level greater than the reporting threshold should be documented with the analytical procedures indicated. ich.orgeuropa.eu

Identification Threshold: Above this level, efforts must be made to determine the structure of the impurity. If this compound were present above this threshold in batches of Medetomidine, its chemical structure would need to be elucidated.

Qualification Threshold: This is the level above which an impurity's biological safety must be established. ich.orgeuropa.euslideshare.net If this compound exceeds this threshold, data would be required to demonstrate its safety at the proposed concentration.

The specific thresholds are determined by the maximum daily dose of the drug substance. These thresholds ensure that impurities are controlled to levels that are safe for patients. ich.org The guideline requires that the analytical procedures used for detecting and quantifying impurities are validated to demonstrate their suitability. ich.orgeuropa.eu

Table 1: ICH Q3A(R2) Thresholds for Impurities in New Drug Substances

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg per day intake (whichever is lower)0.15% or 1.0 mg per day intake (whichever is lower)
> 2 g/day 0.03%0.05%0.05%

Complementing ICH Q3A, the Q3B(R2) guideline focuses on impurities that arise during the manufacturing and storage of the new drug product. europa.euich.orgeuropa.eu These are known as degradation products, which can form from the degradation of the drug substance or from a reaction between the drug substance and an excipient or the container closure system. europa.euich.orgslideshare.net If this compound is a degradation product that forms during the shelf-life of the final Medetomidine formulation, this guideline would apply.

The principles of reporting, identification, and qualification thresholds are similar to those in Q3A(R2) but are applied to the drug product. premier-research.comyoutube.com The guideline emphasizes the need to understand the degradation pathways of the drug substance and to perform stability studies to monitor the levels of degradation products over time. europa.euich.orgyoutube.com Any degradation product found above the identification threshold in stability studies must be identified. youtube.com The acceptance criteria for degradation products in the drug product specification should be based on the levels observed in batches used in clinical and safety studies. europa.eu

Table 2: ICH Q3B(R2) Thresholds for Degradation Products in New Drug Products

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
< 10 mg0.1%0.2% or 20 µg TDI (whichever is lower)0.5% or 50 µg TDI (whichever is lower)
10 mg - 100 mg0.1%0.2% or 200 µg TDI (whichever is lower)0.5% or 500 µg TDI (whichever is lower)
> 100 mg - 2 g0.1%0.2% or 3 mg TDI (whichever is lower)0.5% or 3 mg TDI (whichever is lower)
> 2 g0.1%0.15%0.15%

TDI: Total Daily Intake

The ICH Q3C(R8) guideline addresses the control of residual solvents, which are organic volatile chemicals used or produced in the manufacture of drug substances, excipients, or drug products. europa.eugmp-compliance.org While this compound is an organic impurity and not a solvent, the manufacturing process for Medetomidine may use solvents that could influence the formation of impurities. The selection of solvents can affect reaction pathways, potentially leading to the formation of by-products like Impurity 5.

ICH Q3C classifies residual solvents into three classes based on their toxicity risk:

Class 1: Solvents to be avoided, known to be human carcinogens or environmental hazards.

Class 2: Solvents to be limited in pharmaceutical products due to their inherent toxicity. europa.eu

Class 3: Solvents with low toxic potential, for which a Permitted Daily Exposure (PDE) of 50 mg or more per day is acceptable. europa.eu

The ICH Q3D(R2) guideline establishes a framework for the control of elemental impurities in new drug products. ich.orgeuropa.eu Elemental impurities can be introduced from various sources, including intentionally added catalysts, raw materials, manufacturing equipment, and container closure systems. europa.euich.org

While this compound is an organic impurity, the principles of ICH Q3D are relevant in the broader context of quality control. The synthesis of Medetomidine may involve the use of metal catalysts. Residual amounts of these catalysts could potentially interact with the drug substance or other components, although the direct formation of a specific organic impurity like this compound from an elemental impurity is less common. More critically, the risk assessment principles outlined in ICH Q3D, which involve identifying known and potential sources of impurities and evaluating their impact on the drug product, are applicable to all types of impurities. ich.orgeuropa.euich.org This risk-based approach helps in developing a comprehensive control strategy for all potential contaminants, including organic impurities and elemental impurities.

Table 3: Classes of Elemental Impurities According to ICH Q3D(R2)

ClassDescriptionElements
Class 1 Human toxicants that have limited or no use in the manufacture of pharmaceuticals.As, Cd, Hg, Pb
Class 2A Have a relatively high probability of occurrence in the drug product.Co, Ni, V
Class 2B Have a reduced probability of occurrence in the drug product related to their natural abundance and routes of administration.Ag, Au, Ir, Os, Pd, Pt, Rh, Ru, Se, Tl
Class 3 Have relatively low toxicities by the oral route of administration but may require consideration for other routes.Ba, Cr, Cu, Li, Mo, Sb, Sn

Pharmacopoeial Requirements for Medetomidine and Related Substances

Pharmacopoeias provide public standards for medicines and other articles. They contain monographs that specify the quality attributes of drug substances, excipients, and finished products.

The United States Pharmacopeia (USP) provides general chapters and specific monographs that outline the requirements for controlling impurities in drug substances and drug products. usp.orguspnf.com A monograph for Medetomidine would typically include a section on related compounds or organic impurities, which would set acceptance criteria for specified, unspecified, and total impurities.

Specified Impurities: These are impurities that are individually listed and limited with a specific acceptance criterion in the monograph. If this compound is identified as a known and consistently present impurity, it could be listed as a specified impurity with a defined limit.

Unspecified Impurities: These are impurities that are not individually listed but are controlled by a general acceptance criterion.

Total Impurities: This is the sum of all specified and unspecified impurities, and it is also controlled within a specific limit.

The USP general chapter <1086> Impurities in Drug Substances and Drug Products provides guidance on the control of impurities and aligns with the principles of the ICH guidelines. usp.orguspnf.com The development of a USP monograph for Medetomidine would involve validating analytical procedures, such as High-Performance Liquid Chromatography (HPLC), capable of separating and quantifying Medetomidine from its potential impurities, including Impurity 5. humanjournals.com The limits for these impurities would be established based on safety data and the manufacturing process capability to ensure the quality and safety of the drug.

European Pharmacopoeia (Ph. Eur.) Monographs and Impurity Specifications

The European Pharmacopoeia (Ph. Eur.) provides a legal and scientific benchmark for pharmaceutical quality control in Europe. cymitquimica.com The control of impurities is a critical aspect of Ph. Eur. monographs, which are developed to ensure the quality of active substances and medicinal products. General monograph Substances for pharmaceutical use (2034) outlines the general requirements for controlling organic and inorganic impurities. edqm.eu This general monograph implements the principles of the ICH Q3A guideline, making its thresholds for reporting, identification, and qualification of impurities legally binding within the Ph. Eur. framework. edqm.eu

Ph. Eur. monographs employ a variety of strategies to control impurities. A specific monograph for a drug substance will typically include a "Related substances" test, which is designed to detect and quantify impurities. The specifications within the monograph will set limits for individual specified impurities (both identified and unidentified) and for the total of all impurities. edqm.eu For instance, a monograph might list specific limits for known impurities (e.g., impurity A, impurity F) and a general limit for any "unspecified impurities". edqm.eu The reporting threshold, the level above which an impurity must be reported, is also defined. edqm.eu

The identification of impurities is often achieved using chromatographic techniques, with reference standards being crucial for this purpose. The European Directorate for the Quality of Medicines & HealthCare (EDQM) provides chemical reference standards (CRS) for many impurities specified in the Ph. Eur. monographs. edqm.eu While a specific monograph for Medetomidine was not detailed in the search results, the approach for controlling "this compound" would follow these established principles. The impurity would be controlled by a specific test within the Medetomidine monograph, with an acceptance criterion based on safety and manufacturing process capabilities.

Japanese Pharmacopoeia (JP) Standards and Control of Elemental Impurities

The Japanese Pharmacopoeia (JP) is the official standard for ensuring the quality of drugs in Japan. pmda.go.jp Revisions to the JP are made to keep pace with scientific and technological advancements and to harmonize with international standards, such as those from the ICH. pmda.go.jpmhlw.go.jp While "this compound" is an organic impurity, this section will focus on the JP's standards for the control of elemental impurities as specified in the outline.

The JP has incorporated the principles of the ICH Q3D guideline on elemental impurities. pmda.go.jpshimadzu.com This is reflected in the general chapter "2.66 Elemental Impurities". shimadzu.compmda.go.jp The JP's approach to controlling elemental impurities is based on a risk management framework. pmda.go.jppmda.go.jp This framework involves three key steps:

Identification of known and potential sources of elemental impurities.

Evaluation of the level of elemental impurities in the drug product and comparison with the established Permitted Daily Exposure (PDE).

Summarization and documentation of the risk assessment to determine if existing controls are sufficient or if additional measures are needed. pmda.go.jp

The PDE represents a level of an elemental impurity that is considered safe for daily intake for a lifetime. pmda.go.jp The JP establishes a "control threshold," which is set at 30% of the PDE. If the level of an elemental impurity is below this threshold, it is generally considered to be adequately controlled. pmda.go.jp The JP classifies elemental impurities into different classes based on their toxicity and likelihood of occurrence in the drug product. ijdra.com Class 1 elements (As, Cd, Hg, and Pb) are considered human toxicants and require a risk assessment for all drug products. pmda.go.jpijdra.com

Strategies for Impurity Qualification and Justification Based on Regulatory Principles

The qualification of an impurity is the process of acquiring and evaluating data to establish the biological safety of that impurity at a specified level. mca.gmfda.gov Regulatory principles for impurity qualification are largely based on the International Council for Harmonisation (ICH) guidelines, particularly ICH Q3A for impurities in new drug substances. jpionline.orgich.org

The primary consideration for justifying an impurity's acceptance criterion is safety. mca.gmfda.gov An impurity is considered qualified if its level in a new drug substance has been adequately tested in safety and/or clinical studies. mca.gmfda.gov Impurities that are also significant metabolites in animal or human studies are generally considered qualified. mca.gmfda.gov If sufficient data is not available to qualify a proposed acceptance criterion for an impurity, further studies may be necessary, especially if the level of the impurity exceeds the qualification threshold. mca.gmfda.gov The scientific rationale for setting acceptance criteria should be provided in the registration application and should consider the impurity profiles of batches used in development and those manufactured by the proposed commercial process. mca.gmpharmtech.com

Reporting Thresholds and Identification Thresholds for Organic Impurities

Regulatory guidelines establish thresholds for reporting and identifying impurities to ensure their control. slideshare.net These thresholds are based on the maximum daily dose (MDD) of the drug substance.

Reporting Threshold : This is the level above which an impurity must be reported in the documentation for a new drug substance. jpionline.orgslideshare.net It serves as a practical limit for monitoring impurities.

Identification Threshold : This is the level above which an impurity must be identified. jpionline.orgslideshare.net When an impurity level exceeds this threshold, efforts must be made to determine its structure.

The following table summarizes the reporting and identification thresholds for organic impurities as outlined in the ICH Q3A guideline.

Maximum Daily DoseReporting ThresholdIdentification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg/day total daily intake (whichever is lower)
> 2 g/day 0.03%0.05%

Data sourced from ICH Q3A guidelines. slideshare.netpda.org

Qualification Thresholds and Rationale for Acceptance Criteria for Impurity 5

The qualification threshold is the limit above which an impurity's safety must be established. jpionline.orgslideshare.net If the level of an impurity exceeds this threshold, a comprehensive evaluation of its toxicological properties is required. jpionline.org

The table below presents the qualification thresholds for organic impurities based on the ICH Q3A guideline.

Maximum Daily DoseQualification Threshold
≤ 2 g/day 0.15% or 1.0 mg/day total daily intake (whichever is lower)
> 2 g/day 0.05%

Data sourced from ICH Q3A guidelines. slideshare.netpda.org

The rationale for the acceptance criteria for a specific impurity, such as "this compound," is multifactorial. The primary justification is based on safety data. mca.gm The level of the impurity should be no higher than what has been demonstrated to be safe in nonclinical and clinical studies. mca.gmfda.gov

Other factors that contribute to the rationale for acceptance criteria include:

Manufacturing Capability : The acceptance criteria should be consistent with the level of the impurity that can be reliably achieved by the manufacturing process. mca.gmpharmtech.com

Analytical Capability : The analytical methods used must be capable of accurately and precisely measuring the impurity at the level of the acceptance criterion. mca.gm

Scientific Literature : In some cases, data from scientific literature can be used to justify the acceptance criterion for an impurity. regulations.gov

For "this compound," the specific acceptance criterion would be established by considering the maximum daily dose of Medetomidine, the observed levels of the impurity in batches used for safety and clinical trials, and the capability of the manufacturing process to control this impurity. A thorough justification, including all relevant safety and chemistry data, would be required in the regulatory submission. fda.gov

Future Directions and Emerging Research Avenues for Medetomidine Impurity 5 Studies

Development of Green Chemistry Approaches for Impurity Mitigation

Green chemistry, or sustainable chemistry, is a framework aimed at designing chemical products and processes that minimize the use and generation of hazardous substances. instituteofsustainabilitystudies.commdpi.com Its application in the pharmaceutical industry is driven by the need to reduce environmental impact and enhance process efficiency. instituteofsustainabilitystudies.comjddhs.com For Medetomidine (B1201911) Impurity 5, green chemistry offers a dual benefit: minimizing its formation during synthesis and employing environmentally benign methods for its removal.

Sustainable Synthetic Routes Minimizing Impurity 5 Formation

The formation of impurities is often linked to the specific reagents, solvents, and conditions used in a synthetic route. By redesigning the synthesis of Medetomidine along the principles of green chemistry, the generation of Impurity 5 can be significantly reduced at its source. pharmtech.com Future research could focus on several key areas:

Biocatalysis: Utilizing enzymes as catalysts offers high selectivity under mild, aqueous conditions, which can prevent the side reactions that lead to impurity formation. researchgate.netrsc.orgnih.govanveshanaindia.com Research into specific transaminases or lyases for key steps in Medetomidine synthesis could bypass the need for harsh reagents and protecting groups that are often sources of impurities. nih.gov

Microwave-Assisted Synthesis: This technique can accelerate reaction rates, often leading to higher yields and cleaner reaction profiles with fewer byproducts. biomedpharmajournal.org For imidazole (B134444) synthesis, microwave irradiation has been shown to be an effective green tool, reducing reaction times and often eliminating the need for conventional solvents. tandfonline.comresearchgate.net

Use of Greener Solvents: Traditional organic solvents are a major source of waste and environmental concern. jddhs.com Research into replacing volatile organic compounds with safer alternatives like ionic liquids, supercritical fluids (e.g., CO₂), or bio-based solvents for the synthesis of Medetomidine could alter reaction pathways to disfavor the formation of Impurity 5. mdpi.comtandfonline.com Ionic liquids, for instance, have been successfully used as recyclable promoters and media for the synthesis of imidazole derivatives. tandfonline.com

Table 1: Potential Sustainable Synthetic Strategies for Medetomidine
Green Chemistry ApproachPrinciple/MethodPotential Impact on Impurity 5 Formation
BiocatalysisUse of engineered enzymes (e.g., transaminases, hydrolases) for key synthetic steps. rsc.organveshanaindia.comHigh chemo-, regio-, and stereoselectivity can eliminate specific side reactions, preventing the formation of Impurity 5 precursor molecules. rsc.orgnih.gov
Microwave-Assisted Organic Synthesis (MAOS)Application of microwave irradiation to accelerate reactions. researchgate.netShorter reaction times and uniform heating can lead to cleaner product profiles and reduced thermal degradation, minimizing byproduct formation. biomedpharmajournal.org
Alternative SolventsReplacement of traditional organic solvents with supercritical CO₂, ionic liquids, or water. mdpi.comjddhs.comAltering the reaction medium can change reaction kinetics and equilibria, potentially suppressing the pathway leading to Impurity 5.

Eco-friendly Purification Techniques for Impurity 5 Removal

Even in optimized synthetic processes, trace amounts of impurities may persist. Green analytical chemistry focuses on developing purification methods that are less harmful to the environment and analysts. sciensage.infonews-medical.net

Supercritical Fluid Chromatography (SFC): SFC is a powerful purification technique that uses supercritical CO₂ as the primary mobile phase, drastically reducing the consumption of organic solvents compared to traditional preparative HPLC. teledynelabs.comwaters.comagilent.com Its high efficiency and reduced solvent waste make it an ideal green alternative for isolating Medetomidine from Impurity 5. waters.compharmtech.com SFC is increasingly used for quality control and impurity detection in pharmaceutical products. teledynelabs.com

Solvent Reduction and Recycling: Implementing strategies to minimize solvent use in traditional chromatographic methods, such as using smaller particle size columns (UHPLC) or recycling solvents, can significantly decrease the environmental footprint of the purification process. sciensage.info

Alternative Solvent Systems: Research into replacing hazardous solvents like dichloromethane, often used in column chromatography, with safer, biodegradable alternatives is a key goal. acs.org Studies have shown that blends of heptane/ethyl acetate or heptane/methyl acetate can be effective replacements. acs.org

Advanced Computational Chemistry and In Silico Modeling for Impurity Prediction

In silico, or computational, methods are revolutionizing pharmaceutical development by enabling the prediction of chemical properties and behaviors before a molecule is ever synthesized. openreview.net These tools can accelerate process development by identifying potential impurities and guiding experimental work. openreview.netmit.edu

Reaction Pathway Prediction for Impurity 5 Formation

Understanding how an impurity is formed is the first step toward controlling it. Computational chemistry can model chemical reactions to predict not only the desired product but also potential byproducts.

Density Functional Theory (DFT): DFT calculations can be used to model the transition states and energetics of various potential reaction pathways. nih.gov By comparing the energy barriers of the main reaction versus potential side reactions, researchers can identify the conditions under which the formation of Medetomidine Impurity 5 is most likely and design strategies to avoid them.

AI-Based Reaction Predictors: Modern AI platforms can analyze the reactants, reagents, and solvents of a proposed synthetic step to predict a comprehensive list of possible products and byproducts. researchgate.net These tools can help chemists anticipate the formation of novel impurities that might otherwise be missed, providing a more thorough risk assessment early in development. openreview.netchemrxiv.org

Table 2: Computational Tools for Reaction Pathway Analysis
Computational MethodApplicationAnticipated Outcome for Impurity 5
Density Functional Theory (DFT)Calculation of transition state energies and reaction thermodynamics. nih.govIdentification of the lowest-energy pathway leading to Impurity 5, allowing for targeted modification of reaction conditions to disfavor this pathway.
AI-Powered Synthesis Prediction (e.g., ASKCOS, ChemAIRS)Predicts all likely products from a given set of reactants and conditions. openreview.netresearchgate.netA priori prediction of Impurity 5's formation, enabling proactive process optimization or route redesign.

Prediction of Chromatographic Behavior and Spectroscopic Properties of Medetomidine Impurities

The identification of unknown peaks in a chromatogram is a common challenge in impurity profiling. nih.gov In silico tools can predict the analytical properties of hypothetical impurity structures, greatly aiding in their identification.

Quantitative Structure-Retention Relationship (QSRR): QSRR models build a mathematical relationship between the molecular descriptors of a compound and its retention time in a specific chromatographic system. nih.govresearchgate.net By building a QSRR model for the Medetomidine analytical method, researchers could predict the retention time of Impurity 5 and other potential impurities, facilitating their identification in an HPLC chromatogram. nih.govnih.govnih.govresearchgate.net

Spectroscopic Prediction: Computational methods can predict spectroscopic data, such as NMR chemical shifts and IR absorption frequencies, for a given molecular structure. arxiv.orgmit.edu If a hypothetical structure for Impurity 5 is proposed, its predicted NMR or IR spectrum can be compared with experimental data from an isolated unknown to confirm its identity. researchgate.net Machine learning models are increasingly being used to predict NMR spectral features with high accuracy from molecular structures alone. chemrxiv.orgresearchgate.net

Machine Learning (ML) and Artificial Intelligence (AI) for Impurity Profiling and Propagation

AI and ML are powerful tools for analyzing complex datasets and identifying subtle patterns that are not apparent to human analysts. amazonaws.com

Impurity Profiling: AI algorithms can analyze chromatographic data to detect and classify impurity peaks with greater accuracy and efficiency than manual methods. amazonaws.com This is especially useful for detecting trace-level impurities that might otherwise be overlooked. openreview.net

Impurity Propagation: In a multi-step synthesis, an impurity formed in an early step can be carried through and react in subsequent steps to form new impurities. researchgate.netresearchgate.net AI-assisted tools can track these potential impurity propagation pathways, providing a comprehensive impurity profile for the entire manufacturing process. openreview.netchemrxiv.org This allows for the development of control strategies at the most critical points in the synthesis. mit.edu

Table 3: Applications of AI/ML in the Study of this compound
AI/ML ApplicationFunctionBenefit for Impurity 5 Analysis
Impurity Detection in ChromatogramsUtilizes neural networks or support vector machines to identify and classify peaks in HPLC data. amazonaws.comEnhanced accuracy and sensitivity for quantifying low levels of Impurity 5, even in complex chromatograms.
Impurity Propagation TrackingModels how impurities from raw materials and early synthetic steps are transformed in the overall process. mit.eduresearchgate.netProvides a holistic view of how and where Impurity 5 or its precursors originate, enabling more effective control strategies.
Predictive Risk AssessmentAnalyzes reaction parameters to predict the likelihood of impurity formation. openreview.netAllows for proactive risk mitigation by identifying process conditions that are likely to lead to the formation of Impurity 5.

Application of Process Analytical Technology (PAT) for Real-Time Impurity Monitoring

Process Analytical Technology (PAT) represents a paradigm shift in pharmaceutical manufacturing, moving from static, end-product testing to a dynamic, in-process monitoring and control strategy. The aim of PAT is to design and control the manufacturing process to ensure final product quality. americanpharmaceuticalreview.com For this compound, implementing PAT principles would enable real-time detection and quantification, allowing for immediate process adjustments to minimize its formation. This proactive approach to quality control is a significant advancement over traditional batch-testing methods. sartorius.com

The use of PAT is encouraged by regulatory bodies like the U.S. Food and Drug Administration (FDA) to improve process understanding and control. nih.govresearchgate.net By continuously analyzing critical process parameters (CPPs) and critical quality attributes (CQAs), manufacturers can ensure the process remains within its design space, consistently producing a product with the desired quality. sartorius.com

A key component of PAT is the use of in-line and on-line analytical instruments that can provide real-time data without disrupting the manufacturing process. simsonpharma.com Spectroscopic sensors are particularly well-suited for this purpose due to their non-destructive and rapid nature. nih.govresearchgate.net The integration of these sensors into the Medetomidine manufacturing process could allow for the continuous monitoring of Impurity 5 levels.

Several spectroscopic techniques could be adapted for this purpose:

Near-Infrared (NIR) Spectroscopy: NIR is a powerful, non-destructive technique that can penetrate materials and provide information about chemical composition. longdom.org It is widely used in the pharmaceutical industry for raw material identification, and monitoring blending, granulation, and tablet hardness. jbclinpharm.org For this compound, an NIR probe could be placed directly into the reaction vessel or transfer line to monitor its concentration in real-time.

Raman Spectroscopy: Raman spectroscopy provides detailed information about the chemical structure and molecular vibrations of a substance. jbclinpharm.org It is highly specific and can be used in aqueous solutions, making it suitable for monitoring reactions in real-time. A Raman sensor could be employed to track the formation of this compound and other related substances during synthesis.

UV-Visible (UV-Vis) Spectroscopy: This technique measures the absorption of light in the ultraviolet and visible regions and is commonly used for the quantitative analysis of APIs. jbclinpharm.org An in-line UV-Vis probe could provide continuous feedback on the concentration of this compound, provided it has a distinct chromophore from the API and other components.

The data generated by these sensors would be analyzed using multivariate data analysis to extract relevant process information from a large amount of data. nih.gov

Table 1: Potential Spectroscopic Sensors for Real-Time Monitoring of this compound

Spectroscopic Technique Principle Potential Application for Impurity 5 Detection Advantages
Near-Infrared (NIR) Spectroscopy Measures molecular vibrations based on the absorption of near-infrared light. longdom.org In-line monitoring of reaction progress and impurity formation. Non-destructive, rapid, requires minimal sample preparation. simsonpharma.comlongdom.org
Raman Spectroscopy Analyzes molecular vibrations through the inelastic scattering of monochromatic light. jbclinpharm.org On-line analysis of reaction mixtures to track the specific vibrational signature of Impurity 5. High specificity, suitable for aqueous and solid samples.

| UV-Visible (UV-Vis) Spectroscopy | Measures the absorbance of UV or visible light by a substance in solution. jbclinpharm.org | In-line concentration measurement in reaction or purification streams. | Simple, cost-effective, well-established technique. |

The real-time data generated by spectroscopic sensors can be leveraged through automation and advanced data analytics to achieve continuous control over the formation of this compound. sartorius.com This approach is a cornerstone of continuous manufacturing, which is encouraged by regulatory agencies for its ability to improve product quality and consistency. sartorius.com

By establishing a connection between real-time impurity measurements and process parameters (e.g., temperature, pressure, reagent flow rate), a feedback control loop can be implemented. americanpharmaceuticalreview.com If the concentration of this compound begins to deviate from the acceptable range, the automated system can adjust the process parameters to bring it back into control. medium.com

Advanced data analytics, including multivariate data analysis and predictive modeling, are essential for transforming raw sensor data into actionable process insights. sartorius.comsartorius.com These models can identify complex relationships between process variables and impurity levels, detect early signs of process drift, and even predict future impurity concentrations. sartorius.com This predictive capability allows for proactive control, preventing out-of-specification events before they occur.

Table 2: Components of an Automated System for Impurity Control

Component Function Relevance to this compound
In-line/On-line Sensors Continuously measure the concentration of Impurity 5 in the process stream. americanpharmaceuticalreview.com Provide the real-time data necessary for monitoring and control.
Data Acquisition System Collects and stores data from the sensors. Creates a comprehensive dataset for analysis and modeling.
Multivariate Data Analysis (MVDA) Analyzes complex datasets to identify relationships between process parameters and impurity levels. sartorius.com Develops process models that can be used for prediction and control.
Automated Control System Uses the output from the MVDA models to automatically adjust process parameters. medium.com Maintains the concentration of Impurity 5 within its specified limits.

| Real-Time Release Testing (RTRT) | A system of in-process controls that can provide a greater assurance of product quality than end-product testing alone. sartorius.com | Could potentially reduce the need for extensive end-product testing for Impurity 5. |

Standardization of Reference Materials and Analytical Methods for Global Harmonization

Ensuring the consistent quality of Medetomidine on a global scale requires the harmonization of analytical methods and the availability of standardized reference materials for impurities like this compound. apacsci.com The International Council for Harmonisation (ICH) provides guidelines to ensure that pharmaceutical products are safe and of high quality. researchgate.net Harmonization allows for the mutual acceptance of data, reducing the need for redundant testing and facilitating regulatory approvals in different regions.

Before an analytical method for the quantification of this compound can be considered globally harmonized, it must undergo a rigorous validation process. jespublication.com Inter-laboratory collaborative studies are a critical part of this process, designed to assess the reproducibility and transferability of the method across different laboratories, equipment, and analysts. nih.gov

These studies involve sending a common set of samples to multiple participating laboratories, which then analyze the samples using the same prescribed analytical method. nih.govjst.go.jp The results are statistically analyzed to determine the method's precision, accuracy, and robustness under varied conditions. A successful inter-laboratory study demonstrates that the analytical method is reliable and can produce comparable results regardless of where the analysis is performed. nih.gov This is crucial for ensuring that the specifications for this compound are consistently met across the global supply chain.

Table 3: Phases of an Inter-Laboratory Study for this compound Method Validation

Phase Description Key Objectives
1. Protocol Development A detailed protocol for the analytical method is developed and agreed upon by all participating laboratories. To ensure all participants perform the analysis in a standardized manner.
2. Sample Preparation and Distribution Homogeneous samples of Medetomidine containing known levels of Impurity 5 are prepared and distributed to the participating labs. To provide a common basis for comparison of results.
3. Sample Analysis Each laboratory analyzes the samples according to the established protocol. To generate data on the performance of the method in different laboratory settings.
4. Data Collection and Statistical Analysis The results from all laboratories are collected and subjected to statistical analysis to assess repeatability and reproducibility. nih.gov To quantify the variability of the method and determine if it meets predefined acceptance criteria.

| 5. Final Report | A comprehensive report is prepared, summarizing the findings of the study and making a recommendation on the method's suitability for its intended purpose. | To document the validation of the analytical method. |

A Certified Reference Material (CRM) is a highly characterized and homogeneous material with a specified property, such as the concentration of an impurity, that is known with a high degree of certainty. mdpi.commdpi.com The availability of a universal CRM for this compound is essential for the accurate calibration of analytical instruments and the validation of analytical methods. researchgate.net

The development of a CRM is a meticulous process that involves:

Synthesis and Purification: High-purity this compound is synthesized and extensively purified.

Characterization: The identity and structure of the impurity are unequivocally confirmed using various analytical techniques (e.g., NMR, MS, IR). mdpi.com

Purity Assignment: The purity of the material is determined using multiple independent methods, such as mass balance and quantitative NMR (qNMR). mdpi.com

Homogeneity and Stability Studies: The material is tested to ensure that it is homogeneous throughout the batch and stable under specified storage and transport conditions. mdpi.comresearchgate.net

Certification: A certificate is issued that states the property value, its uncertainty, and a statement of metrological traceability. mdpi.com

By using a universal CRM for this compound, laboratories worldwide can ensure that their analytical results are accurate, reliable, and comparable, contributing to the global harmonization of quality standards for Medetomidine. mdpi.com

Table 4: Characterization and Certification of a this compound CRM

Step Analytical Techniques Purpose
Structural Confirmation Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR) Spectroscopy To confirm the chemical identity and structure of the impurity. mdpi.com
Purity Determination High-Performance Liquid Chromatography (HPLC), Mass Balance, Quantitative NMR (qNMR) To accurately determine the purity of the reference material. mdpi.com
Homogeneity Assessment HPLC analysis of multiple samples from the same batch. To ensure the uniformity of the impurity concentration throughout the CRM batch. mdpi.comresearchgate.net
Stability Testing Long-term and accelerated stability studies under various conditions (temperature, humidity, light). To establish the shelf-life and recommended storage conditions for the CRM. mdpi.comresearchgate.net

| Uncertainty Evaluation | Combination of uncertainties from characterization, homogeneity, and stability studies. | To provide a quantitative measure of the confidence in the certified value. mdpi.comresearchgate.net |

Q & A

Basic Research Questions

Q. What are the standard analytical methods for identifying Medetomidine Impurity 5 in pharmaceutical formulations?

  • Methodological Answer : this compound is typically identified using hyphenated techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) or Nuclear Magnetic Resonance (NMR). For HPLC, ensure baseline separation from the active pharmaceutical ingredient (API) and other impurities by optimizing mobile phase composition (e.g., acetonitrile-phosphate buffer gradients) and column selection (C18 columns are common) . Structural confirmation via 1H^1H-NMR and 13C^{13}C-NMR is critical to distinguish it from structurally similar impurities like Hydroxymedetomidine (CAS 86347-12-8) .

Q. How is this compound synthesized and isolated for use as a reference standard?

  • Methodological Answer : Impurity 5 is synthesized via controlled oxidation or hydroxylation of the parent compound, Medetomidine, followed by purification using preparative HPLC or column chromatography. Structural identity is confirmed using HRMS (High-Resolution Mass Spectrometry) and NMR. Purity (>95%) is validated via HPLC with UV detection at 220–260 nm, and batch-to-batch consistency is ensured through peptide content analysis and solubility testing .

Advanced Research Questions

Q. How to design forced degradation studies to evaluate the stability of this compound under various stress conditions?

  • Methodological Answer : Follow ICH Q1A guidelines by subjecting Impurity 5 to hydrolytic (acid/base), oxidative (H2_2O2_2), thermal (40–80°C), and photolytic (UV light) stress. Monitor degradation pathways using LC-MS to identify breakdown products. For example, acidic conditions may generate dealkylated derivatives, while oxidation could yield sulfoxide analogs. Quantify degradation using validated HPLC methods with peak purity indices >990 .

Q. What strategies resolve co-elution of this compound with structurally similar compounds in chromatographic analyses?

  • Methodological Answer : Optimize chromatographic resolution by:

  • Adjusting gradient elution parameters (e.g., 0.1% trifluoroacetic acid in water/acetonitrile gradients).
  • Using columns with smaller particle sizes (e.g., 2.6 µm) for higher efficiency.
  • Incorporating ion-pairing agents (e.g., sodium hexanesulfonate) to improve separation of polar impurities.
    Validate specificity by spiking samples with known impurities and confirming baseline separation (resolution >1.5) .

Q. How to validate an analytical method for quantifying this compound in the presence of other process-related impurities?

  • Methodological Answer : Adhere to ICH Q2(R2) guidelines:

  • Specificity : Demonstrate resolution from Medetomidine and ≥5 related impurities.
  • Linearity : Test over 50–150% of the target concentration (e.g., 0.05–0.15 µg/mL) with R2^2 >0.995.
  • Accuracy : Spike recovery studies (80–120%) in triplicate.
  • Precision : ≤5% RSD for repeatability and intermediate precision.
    Include robustness testing by varying flow rate (±0.1 mL/min) and column temperature (±2°C) .

Q. How to address batch-to-batch variability in this compound during preclinical assays?

  • Methodological Answer : Implement strict quality control (QC) protocols:

  • Quantify peptide content and residual solvents (e.g., TFA) via ion chromatography.
  • For cell-based assays, pre-test solubility in buffers (e.g., PBS with DMSO ≤0.1%) to avoid precipitation.
  • Use orthogonal techniques (e.g., DSC for thermal behavior) to detect polymorphic variations that may affect bioactivity .

Q. What analytical approaches reconcile contradictory data on this compound’s degradation pathways across studies?

  • Methodological Answer : Perform comparative studies using identical stress conditions (e.g., 0.1 M HCl at 60°C for 24 hours). Cross-validate results with LC-MS/MS and NMR to confirm degradation products. If discrepancies persist, investigate matrix effects (e.g., excipient interactions) or environmental factors (e.g., humidity) using Design of Experiments (DoE) .

Methodological Considerations

  • Structural Elucidation Challenges : Differentiate Impurity 5 from isobaric impurities (e.g., Medetomidine Impurity J) using 1H^1H-NMR chemical shifts (e.g., imidazole proton signals at δ 7.2–7.5 ppm) and HRMS fragmentation patterns .
  • Regulatory Compliance : Align impurity thresholds with ICH Q3A/B guidelines, where reporting limits are 0.05% for daily doses ≤2 g/day .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.